molecular formula C7H8NNa3O6 B141643 alaninediacetic acid CAS No. 129050-62-0

alaninediacetic acid

Cat. No.: B141643
CAS No.: 129050-62-0
M. Wt: 271.11 g/mol
InChI Key: IVZOJBMAVRDAOD-UHFFFAOYSA-K
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Description

alaninediacetic acid: is a chemical compound with the molecular formula C7H8NNa3O6 and a molecular weight of 271.11 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alaninediacetic acid typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with trisodium phosphate to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

alaninediacetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products Formed

The major products formed from these reactions include carboxylate derivatives, amine derivatives, and halogenated compounds.

Scientific Research Applications

alaninediacetic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of detergents, cosmetics, and other industrial products.

Mechanism of Action

The mechanism by which alaninediacetic acid exerts its effects involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes.

Comparison with Similar Compounds

alaninediacetic acid: can be compared with other similar compounds such as:

    Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a different molecular structure and chelation properties.

    Nitrilotriacetic acid (NTA): Similar in function, but this compound offers unique advantages in terms of stability and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Properties

CAS No.

129050-62-0

Molecular Formula

C7H8NNa3O6

Molecular Weight

271.11 g/mol

IUPAC Name

trisodium;3-[bis(carboxylatomethyl)amino]propanoate

InChI

InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3

InChI Key

IVZOJBMAVRDAOD-UHFFFAOYSA-K

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Key on ui other cas no.

129050-62-0

Pictograms

Corrosive

Synonyms

alaninediacetic acid
beta-ADA
beta-alaninediacetic acid

Origin of Product

United States

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